N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
The compound N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine core substituted with a methylsulfonyl group, a cyclopentyl moiety, and a tetrahydrocyclopenta[c]pyrazolylmethyl group.
Properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c1-22-19-9-5-8-17(19)18(21-22)14-24(16-6-3-4-7-16)20(25)15-10-12-23(13-11-15)28(2,26)27/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBKMRBQUEJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 408.6 g/mol |
| CAS Number | 2034587-71-6 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors involved in critical cellular pathways. It is hypothesized that it may:
- Inhibit specific kinases : This can lead to modulation of signaling pathways related to cell growth and apoptosis.
- Bind to enzymes : Such as acetylcholinesterase (AChE), potentially influencing neurotransmission and muscle function.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:
- Compounds containing piperidine moieties have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition:
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit AChE, which is crucial for regulating neurotransmitter levels in the synaptic cleft .
Anticancer Potential
The unique structure of this compound may also confer anticancer properties:
- Studies on related pyrazole derivatives indicate potential efficacy in inhibiting cancer cell proliferation through various mechanisms .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound. Here are some notable findings:
- Study on COX Inhibition :
- Antibacterial Screening :
- In Silico Studies :
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine fused with ester and nitrile groups.
- Functional Groups: Nitrile (-CN), ester (-COOEt), and nitro (-NO₂) substituents.
- Physical Properties : Melting point 243–245°C, molecular weight 51% (exact value unspecified).
- Key Difference : Lacks the piperidine and methylsulfonyl groups present in the target compound.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole ring substituted with pyridine and cyclopropylamine.
- Functional Groups : Cyclopropylamine, methyl, and pyridinyl groups.
- Physical Properties : Melting point 104.0–107.0°C, molecular weight 215 g/mol (HRMS-ESI).
- Key Difference : Simpler structure without the piperidine-carboxamide or sulfonyl groups.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Core Structure : Pyrazolo[3,4-b]pyridine fused with carboxamide and ethyl-methylpyrazole.
- Functional Groups : Carboxamide (-CONH₂), ethyl, and methyl substituents.
- Molecular Weight : 374.4 g/mol.
- Key Difference : Contains a fused pyrazolo-pyridine system but lacks sulfonyl and piperidine moieties.
Physicochemical and Spectral Data
Discussion of Functional Group Impact
- Methylsulfonyl Group : Present only in the target compound, this group enhances solubility and may influence binding affinity to sulfonyl-sensitive targets (e.g., proteases or kinases).
- Piperidine vs. Pyridine/Pyrazole Cores : The piperidine ring in the target compound offers conformational flexibility compared to rigid fused-ring systems in analogues .
- Carboxamide Linkage : Shared with the pyrazolo[3,4-b]pyridine derivative , this group facilitates hydrogen bonding, critical for target engagement.
Preparation Methods
Cyclocondensation of Cyclopentenone Derivatives
The cyclopenta[c]pyrazole scaffold is synthesized via [3+2] cycloaddition between cyclopentenone and methylhydrazine. A representative protocol involves refluxing cyclopentenone (1.0 eq) with methylhydrazine (1.2 eq) in ethanol at 80°C for 12 hours, yielding the dihydro intermediate. Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene provides the aromatic pyrazole ring.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80°C | |
| Dehydrogenation Agent | DDQ (1.1 eq) |
Functionalization at C3 Position
The C3-methyl group is introduced via Mannich reaction or alkylation . For example, treating the pyrazole with formaldehyde (1.5 eq) and dimethylamine in acetic acid at 60°C for 6 hours installs the methyl group. Alternative methods use methyl iodide (1.2 eq) and potassium carbonate in DMF at 25°C.
Piperidine-4-Carboxamide Subunit Preparation
Methylsulfonylation of Piperidine
Piperidine-4-carboxylic acid is converted to 1-(methylsulfonyl)piperidine-4-carboxylic acid using methanesulfonyl chloride (1.5 eq) in dichloromethane with triethylamine (2.0 eq) as a base. Reaction at 0°C to 25°C for 4 hours achieves >90% conversion.
Cyclopentyl Group Introduction
The cyclopentylamine moiety is coupled via EDC/HOBt-mediated amidation . Reacting 1-(methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) with cyclopentylamine (1.2 eq) in DMF at 25°C for 12 hours yields the carboxamide.
Optimization Note : Excess cyclopentylamine (2.0 eq) and microwave irradiation (100°C, 1 hour) improve yields to 95%.
Coupling of Pyrazole and Piperidine Subunits
Reductive Amination
The C3-methylpyrazole is functionalized with a bromomethyl group using N-bromosuccinimide (NBS, 1.1 eq) under radical initiation (AIBN, 0.1 eq) in CCl₄. The resultant 3-(bromomethyl)pyrazole is coupled to the piperidine carboxamide via reductive amination with sodium cyanoborohydride (1.5 eq) in methanol at pH 5–6.
Critical Parameters
Nucleophilic Substitution
Alternative routes employ Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (1.2 eq each) in THF, linking the pyrazole’s hydroxymethyl derivative to the piperidine carboxamide.
Process Optimization and Challenges
Byproduct Mitigation
Scalability
Patent CN109053716B highlights a telescoped process where intermediates are carried forward without isolation, improving throughput by 40%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 70:30 MeCN/H₂O): >99.3% purity.
Q & A
Basic: What are the key steps in synthesizing N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step routes, including:
- Cyclization of precursor heterocycles (e.g., tetrahydrocyclopenta[c]pyrazole) under reflux conditions with catalysts like copper(I) bromide .
- Sulfonylation of the piperidine ring using methylsulfonyl chloride in aprotic solvents (e.g., DMF) .
- Amide coupling via carbodiimide-mediated reactions to link the cyclopentyl and pyrazolylmethyl groups .
Optimization strategies : - Use microwave-assisted synthesis to reduce reaction times and improve efficiency .
- Monitor intermediates via TLC and adjust stoichiometry to minimize side products .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Critical techniques include:
- NMR spectroscopy : Confirm regiochemistry of the cyclopenta[c]pyrazole moiety (δ 2.5–3.5 ppm for fused cyclopentane protons) and sulfonyl group integration (e.g., 1H NMR for methylsulfonyl at δ 3.1 ppm) .
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z within 5 ppm error) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictory data between NMR and mass spectrometry results during characterization?
Contradictions may arise from:
- Residual solvents in NMR (e.g., DMSO-d6 peaks masking signals). Solution: Use alternative solvents (CDCl3) or employ 2D NMR (HSQC, HMBC) .
- Ionization artifacts in HRMS (e.g., adduct formation). Solution: Compare ESI+ and ESI– modes or use MALDI-TOF for cleaner spectra .
- Stereochemical ambiguity : Perform NOESY experiments to confirm spatial arrangements of substituents .
Advanced: What methodological approaches are recommended for evaluating the biological activity of this compound?
- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) due to the pyrazole moiety’s affinity for enzymatic pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- ADME/Tox studies : Employ hepatic microsomes for metabolic stability and CYP450 inhibition assays .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during cyclopenta[c]pyrazole formation?
- Temperature control : Maintain 35–40°C to favor 1,4,5,6-tetrahydro isomer over byproducts .
- Catalyst screening : Test Pd/Cu bimetallic systems for improved cyclization efficiency .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
Advanced: What strategies address low yields in the final amide coupling step?
- Activating agents : Switch from EDC/HOBt to HATU for higher coupling efficiency .
- Purification : Employ gradient flash chromatography (hexane/EtOAc to DCM/MeOH) to isolate the product .
- Moisture control : Conduct reactions under inert atmosphere to prevent hydrolysis of the activated intermediate .
Basic: What purification methods are most effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
- Column chromatography : Optimize with silica gel and eluent systems (e.g., 5% MeOH in DCM) for high-purity fractions .
- Prep-HPLC : Apply for final polishing if chiral impurities are detected .
Advanced: How can computational methods aid in predicting the compound’s pharmacological interactions?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina with PyRx .
- QSAR modeling : Correlate structural features (e.g., logP of the methylsulfonyl group) with bioactivity data .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
